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Compound of Interest

Compound Name: JNJ-54175446

Cat. No.: B608235 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent P2X7 receptor inhibitors: JNJ-54175446, a potent

antagonist, and GSK1482160, a negative allosteric modulator. This analysis is supported by

available experimental data to aid in the selection of the appropriate tool compound for

preclinical research in neuroinflammation and related pathologies.

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade,

primarily through its role in activating the NLRP3 inflammasome and subsequent release of

pro-inflammatory cytokines such as IL-1β and IL-18. Its involvement in a range of inflammatory

and neurological conditions has made it an attractive target for therapeutic intervention. This

guide focuses on the comparative pharmacology of JNJ-54175446 and GSK1482160, two

widely studied brain-penetrant P2X7 inhibitors.

Mechanism of Action
JNJ-54175446 acts as a direct antagonist of the P2X7 receptor, competitively blocking the

binding of its endogenous ligand, ATP. In contrast, GSK1482160 is a negative allosteric

modulator (NAM), binding to a site distinct from the ATP-binding pocket. This binding event

induces a conformational change in the receptor that reduces the efficacy of ATP, thereby

inhibiting downstream signaling without directly competing with the natural ligand.[1]
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Both compounds exhibit high potency towards the human P2X7 receptor. However, their

activity profiles across different species vary significantly, a critical consideration for

translational research.

Compound Target Potency (pIC50) Reference

JNJ-54175446 Human P2X7 8.46 [2]

Rat P2X7 8.81 [2]

Mouse P2X7 7.8 [2]

Dog P2X7 7.9 [2]

Macaque P2X7 8.1 [2]

GSK1482160 Human P2X7 8.5 [1]

Rat P2X7 6.5 [1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A

higher pIC50 value indicates greater potency.

JNJ-54175446 demonstrates high potency across multiple species, including human and rat,

making it a versatile tool for preclinical studies. GSK1482160, while highly potent at the human

receptor, shows a significantly lower potency for the rat P2X7 receptor.[1]

Pharmacokinetics
Both molecules are reported to be orally bioavailable and brain-penetrant.[1][2] For JNJ-
54175446, a dose-dependent receptor occupancy has been demonstrated, with an ED50 of

0.46 mg/kg corresponding to a plasma EC50 of 105 ng/mL.[2] GSK1482160 has also been

shown to effectively penetrate the blood-brain barrier.[1]

Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize these inhibitors are outlined

below.
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Radioligand Binding Assay (for GSK1482160)
This assay directly measures the binding affinity of the inhibitor to the P2X7 receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X7

receptor (HEK293-hP2X7R).

Radioligand: [11C]GSK1482160.

Procedure:

HEK293-hP2X7R cell membranes are prepared by homogenization and centrifugation.

Membrane preparations (0.054 mg protein/mL) are incubated with increasing

concentrations of [11C]GSK1482160 (0.15–15,000 pM) for 20 minutes at 22°C.

Nonspecific binding is determined in the presence of an excess of unlabeled GSK1482160

(10 µM).

The reaction is terminated by rapid filtration, and the radioactivity retained on the filter is

quantified using a phosphor screen.

Data are analyzed to determine the dissociation constant (Kd) and receptor density

(Bmax).[3]

Results: For [11C]GSK1482160, the reported Kd was 1.15 ± 0.12 nM and the Bmax was

3.03 ± 0.10 pmol/mg of protein in HEK293-hP2X7R membranes.[4]

Ex vivo IL-1β Release Assay (for both compounds)
This functional assay measures the ability of the inhibitors to block P2X7-mediated IL-1β

release from immune cells.

Sample: Freshly drawn human whole blood.

Procedure:
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Blood samples are first primed with lipopolysaccharide (LPS; 1 µg/mL final concentration)

for 2 hours at 37°C in a 5% CO2 incubator to induce pro-IL-1β expression.

The primed blood is then aliquoted into 96-well plates.

The P2X7 receptor is activated with ATP (final concentrations of 0.5, 1, 2, and 4 mM) for

30 minutes.

The reaction is stopped by adding ice-cold RPMI 1640 medium.

Plasma is separated by centrifugation, and IL-1β levels are quantified using a suitable

immunoassay (e.g., ELISA or bead-based multiplex assay).[5]

To determine the inhibitory effect of the compounds, they are pre-incubated with the blood

samples before the addition of the P2X7 agonist. For JNJ-54175446, the P2X7 receptor

agonist used is often benzyladenosine triphosphate (BzATP).[6]

Signaling Pathway and Experimental Workflow
Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are

provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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